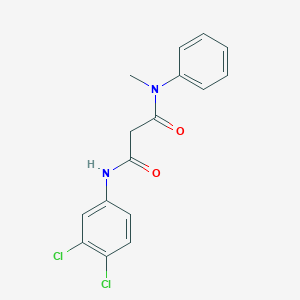
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a member of the amide class of compounds and is often used as a tool compound to study various biological and biochemical processes. In
Wirkmechanismus
Target of Action
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide, also known as DCMU, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.
Mode of Action
The compound acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .
Biochemical Pathways
The inhibition of photosystem II affects the light-dependent reactions of photosynthesis. These reactions involve the absorption of light and the transfer of energy through the photosystems, leading to the production of ATP and NADPH. By blocking electron flow, N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide effectively shuts down these reactions, thereby reducing the production of ATP and NADPH .
Result of Action
The primary result of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide’s action is the inhibition of photosynthesis . This leads to a reduction in the plant’s ability to produce energy and essential biomolecules, ultimately causing growth inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide. Factors such as light intensity, temperature, and pH can affect the compound’s absorption, distribution, and activity. Additionally, the presence of other substances in the environment, such as soil components or other chemicals, can interact with the compound and potentially alter its effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide in lab experiments is its specificity. It has a well-defined mechanism of action and can be used to selectively inhibit the activity of certain ion channels in cells. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide. One area of interest is the development of new compounds based on the structure of this compound that have improved specificity and reduced toxicity. Another area of interest is the use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling and apoptosis.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide involves the reaction of 3,4-dichloroaniline with N-methyl-N-phenylpropane-1,3-diamine in the presence of a catalyst such as palladium on carbon. The reaction yields this compound as a white crystalline solid with a melting point of 144-146°C.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide has been widely used in scientific research as a tool compound to study various biological and biochemical processes. It has been used to study the role of calcium ions in cellular signaling, the effects of oxidative stress on cells, and the regulation of apoptosis. This compound has also been used to study the role of ion channels in the nervous system and the effects of various drugs on these channels.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-20(12-5-3-2-4-6-12)16(22)10-15(21)19-11-7-8-13(17)14(18)9-11/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCXBLTJZNVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

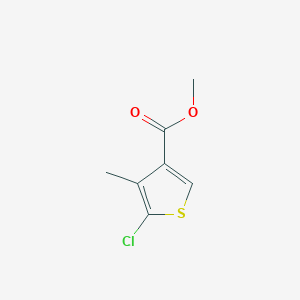
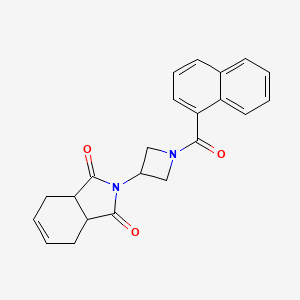

![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)
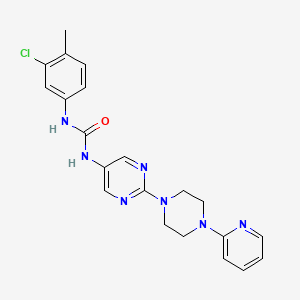
![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)
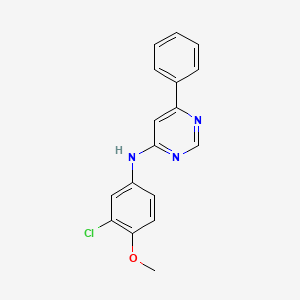
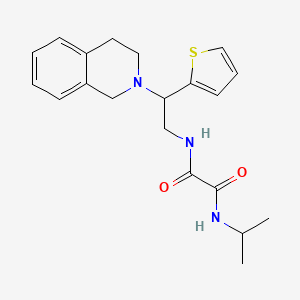
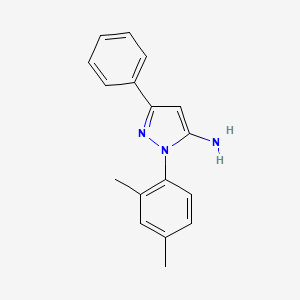
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2531982.png)
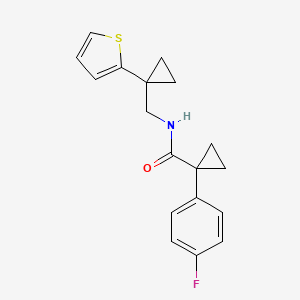
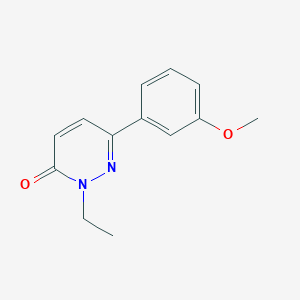
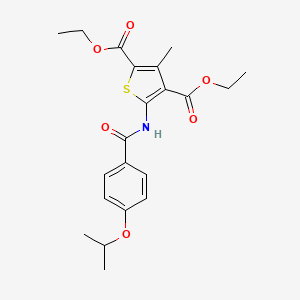
![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)